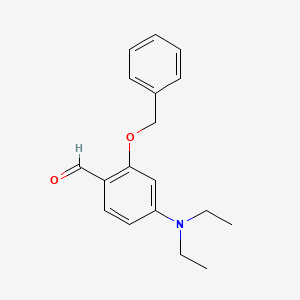

2-(benzyloxy)-4-(diethylamino)benzaldehyde

Vue d'ensemble

Description

Molecular Structure Analysis

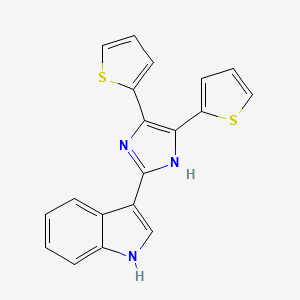

The molecular structure of “2-(benzyloxy)-4-(diethylamino)benzaldehyde” would be expected to contain a benzene ring (from the benzyloxy group), an aldehyde group (-CHO), and a diethylamine group (-N(C2H5)2) . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The compound “this compound” would be expected to undergo reactions typical of aldehydes and amines . For example, the aldehyde group could undergo nucleophilic addition reactions, while the amine group could participate in acid-base reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . For example, the presence of the polar aldehyde and amine groups could impact the compound’s solubility in different solvents .Applications De Recherche Scientifique

Iminium Salts Synthesis

4-(Diethylamino)benzaldehyde is studied in the synthesis of iminium salts through Meerwein alkylation. The process involves selective alkylation at the O atom, yielding quinoid iminium ion, and leads to the formation of hydrotetrafluoroborates upon hydrolysis (Froschauer et al., 2013).

Two-Photon-Absorbing Chromophores

The compound is used in synthesizing organic two-photon-absorbing cycloalkanone chromophores. These molecules are studied for their potential applications in spectroscopic studies and represent examples of the D1-π-A-π-D2 molecular design (Bogdanov et al., 2019).

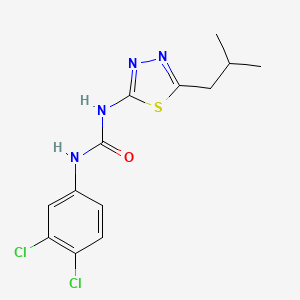

Inhibitors of Human Leukocyte Elastase

2-(Diethylamino)thieno1,3ŏxazin-4-ones, synthesized using 4-(Diethylamino)benzaldehyde, have shown potent in vitro inhibitory activity toward human leukocyte elastase (HLE). These compounds demonstrate significant chemical stability and potential in medical applications (Gütschow et al., 1999).

HPLC-UV Method Development

4-(Diethylamino)benzaldehyde is used as a derivatizing agent in the development and validation of an HPLC-UV method for analyzing methoxyamine, a potential anti-cancer drug. This illustrates its utility in pharmaceutical analysis (Liao et al., 2005).

Oxidation of Benzyl Alcohol to Benzaldehyde

In a study exploring the bioproduction of benzaldehyde, 4-(Diethylamino)benzaldehyde was investigated. Benzaldehyde is extensively used in the flavor industry, and this research focuses on enhancing its bioproduction using Pichia pastoris in a two-phase partitioning bioreactor (Craig & Daugulis, 2013).

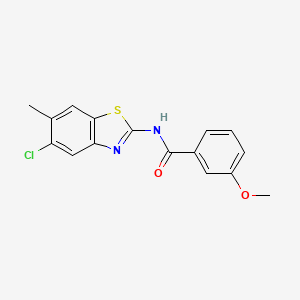

Corrosion Inhibition

The compound 4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT), derived from 4-(Diethylamino)benzaldehyde, has been studied for its corrosion inhibition properties on maraging steel in phosphoric acid solutions, showcasing its potential in material science applications (Poornima et al., 2011).

Spectrophotometric Determination of Palladium

4-(N,N-diethylamino)benzaldehyde thiosemicarbazone (DEABT) is also utilized in the spectrophotometric determination of palladium, demonstrating its use in analytical chemistry (Parameshwara et al., 2007).

Safety and Hazards

Orientations Futures

The potential future directions for research on “2-(benzyloxy)-4-(diethylamino)benzaldehyde” could include further studies to fully elucidate its physical and chemical properties, investigations into its reactivity and potential uses, and the development of efficient synthetic routes for its preparation .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that similar compounds can undergo various chemical reactions, including oxidation and reduction . These reactions can lead to changes in the structure and function of the compound’s targets, potentially altering their activity .

Biochemical Pathways

Similar compounds have been shown to participate in various biochemical processes, such as the reduction of carbon dioxide .

Pharmacokinetics

The compound’s solubility in various solvents like chloroform, dmso, and methanol suggests that it may be well-absorbed and distributed in the body .

Result of Action

Similar compounds have been shown to have various effects, such as the activation of the c–h bond to synthesize p-methoxy benzaldehyde .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(benzyloxy)-4-(diethylamino)benzaldehyde. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals .

Analyse Biochimique

Biochemical Properties

2-(benzyloxy)-4-(diethylamino)benzaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. By modulating these pathways, this compound can impact cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound exhibits stability under certain conditions, but it can degrade under others, leading to variations in its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substrates. This compound can influence metabolic flux and alter the levels of specific metabolites, thereby affecting overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Propriétés

IUPAC Name |

4-(diethylamino)-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-3-19(4-2)17-11-10-16(13-20)18(12-17)21-14-15-8-6-5-7-9-15/h5-13H,3-4,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLWAEUNKOVQMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-thiomorpholinylcarbonothioyl)thio]acetic acid](/img/structure/B5749239.png)

![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]nicotinohydrazide](/img/structure/B5749250.png)

![N-(4-methoxyphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5749254.png)

![4-chloro-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5749272.png)

![5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5749289.png)

![ethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5749294.png)

![3,5-dichloro-2-methoxybenzaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5749318.png)

![6-oxo-6H-anthra[1,9-cd]isoxazole-3-carbaldehyde](/img/structure/B5749325.png)

![N'-[(4-chlorophenyl)sulfonyl]-N-(4-hydroxy-3,5-dimethylphenyl)ethanimidamide](/img/structure/B5749326.png)